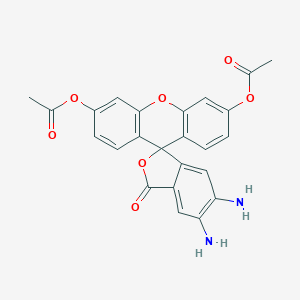

DAF-2DA

Description

Properties

IUPAC Name |

(6'-acetyloxy-5,6-diamino-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O7/c1-11(27)30-13-3-5-16-21(7-13)32-22-8-14(31-12(2)28)4-6-17(22)24(16)18-10-20(26)19(25)9-15(18)23(29)33-24/h3-10H,25-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSUYDXEEKDBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC(=C(C=C5C(=O)O3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424951 | |

| Record name | 4,5-Diaminofluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205391-02-2 | |

| Record name | 4,5-Diaminofluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to DAF-2DA: A Fluorescent Probe for Nitric Oxide Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminofluorescein-2 diacetate (DAF-2DA) is a widely utilized cell-permeable fluorescent probe for the real-time detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This guide provides a comprehensive overview of DAF-2DA, its mechanism of action, key technical data, detailed experimental protocols, and important considerations for its effective use in research and drug development.

Core Principles and Mechanism of Action

DAF-2DA is the diacetate form of 4,5-diaminofluorescein (DAF-2). The acetyl groups render the molecule lipophilic, allowing it to readily cross cell membranes. Once inside the cell, intracellular esterases cleave the acetate groups, liberating the cell-impermeable and essentially non-fluorescent DAF-2.

The detection of nitric oxide by DAF-2 is a two-step process. First, nitric oxide autoxidizes in the presence of oxygen to form dinitrogen trioxide (N₂O₃). Subsequently, N₂O₃ reacts with the vicinal diamino groups of DAF-2 to form a stable and highly fluorescent triazole derivative, DAF-2T. The resulting fluorescence intensity is directly proportional to the concentration of nitric oxide, enabling its quantification and visualization in living cells and tissues.

Physicochemical and Spectroscopic Properties

A thorough understanding of the properties of DAF-2DA and its fluorescent product, DAF-2T, is crucial for accurate experimental design and data interpretation.

| Property | DAF-2DA | DAF-2T |

| Molecular Formula | C₂₄H₁₈N₂O₇ | C₂₀H₁₁N₃O₅ |

| Molecular Weight | 446.41 g/mol [1] | 373.32 g/mol |

| Appearance | Pale yellow solid | - |

| Solubility | Soluble in DMSO | Soluble in DMSO |

| Excitation Wavelength (λex) | - | ~495 nm[2] |

| Emission Wavelength (λem) | - | ~515 nm[2] |

| Purity | >98% (HPLC)[1] | >95% |

| Storage Conditions | -20°C, protect from light[1] | -20°C, protect from light |

| Detection Limit for NO | - | ~5 nM |

Signaling Pathway and Detection Mechanism

The following diagram illustrates the intracellular conversion of DAF-2DA and its subsequent reaction with nitric oxide to produce a fluorescent signal.

Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to optimized experimental protocols. Below are detailed methodologies for the use of DAF-2DA in cultured cells and tissue sections.

Protocol 1: Live-Cell Imaging of Nitric Oxide in Cultured Cells

This protocol is suitable for real-time monitoring of NO production in adherent or suspension cells.

Materials:

-

DAF-2DA stock solution (5 mM in anhydrous DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

-

Cell culture medium

-

NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or NO synthase inhibitor (e.g., L-NAME) for controls

-

Fluorescence microscope with appropriate filters (Excitation: ~495 nm, Emission: ~515 nm)

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture until the desired confluency is reached. For suspension cells, prepare a cell suspension at an appropriate density.

-

DAF-2DA Loading:

-

Prepare a fresh working solution of DAF-2DA by diluting the 5 mM stock solution in pre-warmed HBSS or serum-free medium to a final concentration of 5-10 µM.

-

Remove the culture medium from the cells and wash once with pre-warmed HBSS.

-

Add the DAF-2DA working solution to the cells and incubate for 20-30 minutes at 37°C in the dark.

-

-

Washing:

-

Aspirate the DAF-2DA loading solution and wash the cells twice with pre-warmed HBSS to remove excess probe.

-

Add fresh pre-warmed culture medium or HBSS to the cells.

-

-

Imaging:

-

Immediately begin imaging the cells using a fluorescence microscope.

-

Acquire a baseline fluorescence image before stimulating the cells.

-

To induce NO production, add your compound of interest or a known NO donor.

-

To confirm the specificity of the signal, pre-incubate cells with an NOS inhibitor before DAF-2DA loading and stimulation.

-

Capture images at regular intervals to monitor the change in fluorescence intensity over time.

-

Protocol 2: Nitric Oxide Detection in Tissue Sections

This protocol allows for the localization of NO production within tissue samples.

Materials:

-

Freshly isolated tissue

-

DAF-2DA stock solution (5 mM in anhydrous DMSO)

-

Krebs-Ringer buffer or other suitable physiological buffer

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Cryostat and embedding medium (e.g., OCT)

-

Fluorescence microscope

Procedure:

-

Tissue Preparation:

-

Immediately place the freshly excised tissue in ice-cold Krebs-Ringer buffer.

-

Prepare thin tissue slices (100-300 µm) using a vibratome or tissue chopper.

-

-

DAF-2DA Loading:

-

Prepare a DAF-2DA working solution (5-10 µM) in Krebs-Ringer buffer.

-

Incubate the tissue slices in the DAF-2DA working solution for 30-60 minutes at 37°C in the dark.

-

-

Washing:

-

Wash the tissue slices three times with Krebs-Ringer buffer to remove excess probe.

-

-

Stimulation (Optional):

-

If desired, stimulate the tissue slices with an agonist to induce NO production.

-

-

Fixation:

-

Fix the tissue slices in 4% paraformaldehyde for 1-2 hours at 4°C.

-

-

Cryoprotection and Sectioning:

-

Cryoprotect the fixed tissue in a sucrose gradient (e.g., 15% then 30% sucrose in PBS).

-

Embed the tissue in OCT and freeze.

-

Cut thin sections (10-20 µm) using a cryostat and mount on glass slides.

-

-

Imaging:

-

Image the tissue sections using a fluorescence microscope.

-

Experimental Workflow

The following diagram outlines a typical workflow for a cell-based DAF-2DA experiment.

Important Considerations and Limitations

While DAF-2DA is a powerful tool, researchers must be aware of its limitations to ensure accurate data interpretation.

-

Specificity: Although widely used for NO detection, DAF-2 can also react with other reactive nitrogen species, such as peroxynitrite (ONOO⁻).[3] This can be a confounding factor in biological systems with high levels of oxidative stress.

-

Interference: The fluorescence of DAF-2T can be quenched by certain molecules. For example, some polyphenols have been shown to inhibit DAF-2T formation. Additionally, ascorbic acid and dehydroascorbic acid can react with DAF-2 to form fluorescent products, potentially leading to false-positive signals.[1]

-

pH Sensitivity: The fluorescence of DAF-2T is pH-dependent. It is important to maintain a stable physiological pH during experiments to avoid artifacts.

-

Photosensitivity: DAF-2T is susceptible to photobleaching. It is crucial to minimize light exposure during experiments and use appropriate imaging settings.

-

Autofluorescence: Cellular autofluorescence can interfere with the DAF-2T signal. It is essential to include appropriate controls, such as unstained cells, to account for background fluorescence.

Conclusion

DAF-2DA remains a valuable and widely used tool for the detection and quantification of nitric oxide in a variety of biological systems. By understanding its mechanism of action, adhering to optimized protocols, and being mindful of its limitations, researchers can effectively leverage this probe to gain critical insights into the complex roles of nitric oxide in health and disease. This in-depth guide provides the necessary technical information for the successful application of DAF-2DA in a research or drug development setting.

References

- 1. Interfering with nitric oxide measurements. 4,5-diaminofluorescein reacts with dehydroascorbic acid and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DAF-2T, Fluorescent reference material for DAF-2 (CAS 208850-35-5) | Abcam [abcam.com]

- 3. Oxidative stress in glial cultures: detection by DAF-2 fluorescence used as a tool to measure peroxynitrite rather than nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intracellular Detection of Nitric Oxide: A Technical Guide to the DAF-2DA Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Diaminofluorescein-2 Diacetate (DAF-2DA) mechanism for the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This document details the core principles of DAF-2DA as a fluorescent probe, its chemical reaction with nitric oxide, and practical considerations for its application in experimental settings.

Introduction to DAF-2DA

Diaminofluorescein-2 Diacetate (DAF-2DA) is a widely utilized fluorescent probe for the real-time detection of nitric oxide in living cells.[1] As a cell-permeable derivative of diaminofluorescein (DAF-2), DAF-2DA can readily cross the cell membrane.[2] Once inside the cell, it undergoes deacetylation by intracellular esterases to form the less membrane-permeable DAF-2, effectively trapping the probe within the cellular environment.[1][3] The subsequent reaction of DAF-2 with nitric oxide in the presence of oxygen results in the formation of a highly fluorescent triazole derivative, DAF-2T, which can be quantified to determine intracellular NO levels.[1]

The Core Mechanism: From Non-Fluorescent to Fluorescent

The detection of nitric oxide by DAF-2DA is a two-step intracellular process:

-

Deacetylation: The non-fluorescent DAF-2DA molecule passively diffuses across the cell membrane into the cytoplasm.[1] Intracellular esterases then hydrolyze the two acetate groups from DAF-2DA, yielding the also non-fluorescent DAF-2.[1][4] This deacetylation step is crucial as it renders the molecule largely cell-impermeable, thus preventing its leakage out of the cell and ensuring a more stable and localized fluorescent signal.[3]

-

Nitrosation and Triazole Formation: In the presence of nitric oxide and oxygen, DAF-2 is converted to the highly fluorescent product, DAF-2 triazole (DAF-2T).[1] The precise reactive species is thought to be dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of NO.[4] N₂O₃ nitrosates the aromatic diamine of DAF-2, leading to the formation of the fluorescent triazole ring structure.[5]

Quantitative Data Presentation

The following table summarizes the key quantitative parameters of DAF-2DA for nitric oxide detection.

| Parameter | Value | Reference(s) |

| Chemical Formula | C₂₄H₁₈N₂O₇ | [6] |

| Molecular Weight | 446.41 g/mol | [7] |

| Excitation Wavelength (λex) | ~495 nm | [8] |

| Emission Wavelength (λem) | ~515 nm | [1][8] |

| Detection Limit | 2-5 nM (at neutral pH) | |

| Purity | ≥98% (HPLC) | [7] |

| Formulation | Typically supplied as a solid or in a DMSO solution | [1] |

Experimental Protocols

Nitric Oxide Detection in Cultured Cells (e.g., Endothelial Cells, Macrophages)

This protocol provides a general guideline for the use of DAF-2DA in cultured adherent cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

DAF-2DA stock solution (e.g., 5 mM in DMSO)

-

Phosphate-buffered saline (PBS) or other suitable physiological buffer

-

Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)

-

Nitric oxide synthase (NOS) inhibitor (e.g., L-NAME) for negative controls[9][10]

-

Nitric oxide donor (e.g., SNAP, SIN-1) for positive controls[11]

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate or slide.

-

Reagent Preparation: Prepare a working solution of DAF-2DA in phenol red-free medium or buffer. A final concentration of 5-10 µM is often used.[8][11]

-

Cell Loading: Remove the culture medium and wash the cells once with warm PBS. Add the DAF-2DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[11][12]

-

Washing: After incubation, remove the DAF-2DA solution and wash the cells twice with warm PBS to remove any extracellular probe.[11]

-

De-esterification: Add fresh, pre-warmed medium or buffer to the cells and incubate for an additional 15-30 minutes to allow for complete de-esterification of DAF-2DA to DAF-2 by intracellular esterases.[13]

-

Stimulation and Measurement: Treat the cells with the experimental compounds to stimulate nitric oxide production. For kinetic measurements, fluorescence can be monitored in real-time. For endpoint assays, measure the fluorescence intensity after a defined incubation period.

-

Imaging/Quantification: Visualize the cells using a fluorescence microscope with a standard FITC filter set (excitation ~495 nm, emission ~515 nm).[3] Alternatively, quantify the fluorescence using a microplate reader.[14]

Nitric Oxide Detection in Tissue Sections

The use of DAF-2DA in tissue blocks is challenging due to its poor penetration.[15] Therefore, it is recommended to stain tissue sections rather than whole tissue blocks.

Materials:

-

Freshly isolated tissue

-

Optimal cutting temperature (OCT) compound

-

Cryostat

-

DAF-2DA working solution (as described above)

-

Mounting medium

Procedure:

-

Tissue Preparation: Immediately after dissection, embed the fresh tissue in OCT compound and freeze.

-

Sectioning: Cut thin cryosections (e.g., 5-10 µm) using a cryostat and mount them on microscope slides.

-

Staining: Apply the DAF-2DA working solution to the tissue sections and incubate for 30-60 minutes at 37°C in a humidified, dark chamber.

-

Washing: Gently wash the sections with warm PBS to remove excess probe.

-

Imaging: Immediately cover the sections with mounting medium and a coverslip, and visualize under a fluorescence microscope.

Application in Signaling Pathway Analysis: eNOS Signaling

DAF-2DA is a valuable tool for investigating signaling pathways that involve the production of nitric oxide. A prominent example is the study of endothelial nitric oxide synthase (eNOS) activity in vascular endothelial cells.[9] eNOS is activated by various stimuli, including shear stress and agonists like acetylcholine or bradykinin, leading to an increase in intracellular calcium and subsequent NO production.[11][16] By loading endothelial cells with DAF-2DA, researchers can visualize and quantify the NO produced in response to specific agonists or inhibitors of the eNOS pathway, thereby elucidating the regulatory mechanisms of this crucial enzyme.[17]

References

- 1. interchim.fr [interchim.fr]

- 2. researchgate.net [researchgate.net]

- 3. DAF-2 DA | AAT Bioquest [aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. DAF-2 DA, Fluorescent nitric oxide probe (CAS 205391-02-2) | Abcam [abcam.com]

- 8. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 9. En Face Detection of Nitric Oxide and Superoxide in Endothelial Layer of Intact Arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrophage-mediated delivery of light activated nitric oxide prodrugs with spatial, temporal and concentration control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Detection of intracellular nitric oxide using a combination of aldehyde fixatives with 4,5-diaminofluorescein diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. En Face Detection of Nitric Oxide and Superoxide in Endothelial Layer of Intact Arteries [jove.com]

An In-depth Technical Guide to the Principle of DAF-2DA Fluorescence for Nitric Oxide Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental considerations, and applications of 4,5-diaminofluorescein diacetate (DAF-2DA) for the detection and measurement of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes.

Core Principle of Detection

The detection of nitric oxide using DAF-2DA is a multi-step process that relies on the enzymatic conversion of a non-fluorescent probe into a highly fluorescent product upon reaction with an oxidation product of NO.

The process unfolds as follows:

-

Cellular Uptake : DAF-2DA is a cell-permeable compound due to its diacetate groups. It readily crosses the cell membrane to enter the intracellular environment.[1][2]

-

Enzymatic Cleavage : Once inside the cell, intracellular esterases hydrolyze the diacetate groups from DAF-2DA, converting it into 4,5-diaminofluorescein (DAF-2).[3][4] This resulting molecule is less membrane-permeable, effectively trapping it within the cell.[1]

-

Reaction with NO Derivative : DAF-2 itself is not fluorescent. In the presence of nitric oxide (NO) and oxygen, NO is oxidized to dinitrogen trioxide (N₂O₃).[5][6] DAF-2 then reacts with N₂O₃ to form a stable and highly fluorescent triazole derivative, DAF-2T (triazolofluorescein).[1][2][6]

-

Fluorescence Detection : The product, DAF-2T, exhibits strong fluorescence with excitation and emission maxima at approximately 495 nm and 515 nm, respectively.[2][3] This green fluorescence can be detected and quantified using standard fluorescence microscopy, flow cytometry, or microplate readers.[3]

The overall quantum yield of fluorescence increases significantly upon the conversion of DAF-2 to DAF-2T, providing a robust signal for NO detection.[7][8]

Quantitative Data and Probe Characteristics

The utility of DAF-2DA in research is underscored by its key quantitative characteristics. While experimental conditions can influence results, the following table summarizes typical values associated with the probe.

| Parameter | Value | Notes |

| Excitation Maximum (DAF-2T) | ~495 nm | Compatible with standard FITC/GFP filter sets.[3] |

| Emission Maximum (DAF-2T) | ~515 nm | Emits in the green portion of the spectrum.[3] |

| Molar Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹ | For DAF-2.[3] |

| Fluorescence Quantum Yield (Φ) | DAF-2: ~0.005, DAF-2T: ~0.81-0.92 | ~160 to 180-fold increase in fluorescence upon reaction with NO.[3][7][8] |

| Detection Limit | ~5 nM (in vitro) | The in-cell detection limit may be higher due to interfering substances.[3] |

| Working Concentration | 1 - 10 µM | Optimal concentration is cell-type dependent and requires empirical determination.[3][8] |

Detailed Experimental Protocol: NO Measurement in Cultured Cells

This protocol provides a general framework for measuring NO production in adherent cell cultures. Optimization of concentrations and incubation times is recommended for specific cell types and experimental conditions.

A. Reagent Preparation

-

DAF-2DA Stock Solution : Prepare a 5 mM stock solution of DAF-2DA in high-quality, anhydrous DMSO.[2] Aliquot and store at -20°C, protected from light and moisture.

-

Loading Buffer : Use a phenol red-free cell culture medium or a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or PBS with calcium. Phenol red can interfere with fluorescence measurements.[3]

-

Controls :

-

Negative Control : An NO synthase (NOS) inhibitor, such as L-NAME (100 µM), can be used to confirm that the signal is dependent on NOS activity.[9]

-

Positive Control : An NO donor, such as S-nitroso-N-acetyl-DL-penicillamine (SNAP) or sodium nitroprusside (SNP), can be used to verify that the dye is responsive.[9]

-

B. Experimental Procedure

-

Cell Culture : Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and grow to the desired confluency.

-

Pre-treatment (Optional) : If using inhibitors, pre-incubate the cells with the inhibitor (e.g., L-NAME) for 30-60 minutes before adding the stimulus.

-

Cell Loading :

-

Washing : Gently wash the cells twice with the loading buffer to remove any extracellular DAF-2DA.

-

Stimulation : Add the experimental stimulus (e.g., agonist, drug candidate) to the cells in fresh loading buffer and incubate for the desired period to induce NO production.

-

Measurement :

-

Fluorescence Microscopy : Capture images using a fluorescence microscope equipped with a standard FITC filter set.

-

Plate Reader : Measure the fluorescence intensity using a microplate reader with excitation set to ~495 nm and emission to ~515 nm.

-

Application in Signaling Pathway Analysis: eNOS Activation

DAF-2DA is frequently used to study NO production in signaling pathways, such as the one involving endothelial nitric oxide synthase (eNOS). Abnormalities in eNOS-derived NO production are implicated in cardiovascular diseases like atherosclerosis and hypertension.[10]

The activation of eNOS is a complex process often initiated by agonists like acetylcholine or vascular endothelial growth factor (VEGF), or by mechanical forces such as shear stress.[10][11] A key pathway involves the increase of intracellular calcium (Ca²⁺), which binds to calmodulin (CaM).[11] The Ca²⁺/CaM complex then binds to and activates eNOS.[10] Additionally, signaling cascades involving kinases like Akt can phosphorylate eNOS, enhancing its activity.[12] Activated eNOS catalyzes the conversion of L-arginine to L-citrulline, producing NO in the process.[10] DAF-2DA can then be used to visualize and quantify this resulting NO production.

Limitations and Considerations

While DAF-2DA is a powerful tool, researchers must be aware of its limitations:

-

Specificity : DAF-2DA is not a direct probe for NO. It detects N₂O₃, an oxidation product.[5] Changes in the cellular redox state can therefore influence the fluorescence signal independently of changes in NO production.[13] The probe may also react with other compounds, such as dehydroascorbic acid, potentially leading to artifacts.[14][15]

-

Irreversible Reaction : The reaction between DAF-2 and N₂O₃ is irreversible.[3] This means the probe measures the cumulative amount of NO produced over time, rather than real-time fluctuations in concentration.

-

pH Sensitivity : The fluorescence of DAF-2T is pH-dependent, which can be a confounding factor in experiments where cellular pH changes.[7]

-

Photobleaching and Cytotoxicity : Like many fluorescent dyes, DAF-2T is susceptible to photobleaching. High concentrations of the probe or prolonged light exposure may also induce cytotoxicity.[3]

Due to these limitations, it is crucial to include proper controls in all experiments. Results should be interpreted with caution and, where possible, validated with alternative NO detection methods, such as chemiluminescence or electron paramagnetic resonance (EPR) spectroscopy.[13]

References

- 1. DAF-2 DA | AAT Bioquest [aatbio.com]

- 2. interchim.fr [interchim.fr]

- 3. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 4. mdpi.com [mdpi.com]

- 5. Detecting nitric oxide in free-living symbiotic dinoflagellates exposed to nanoparticles [protocols.io]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Application of 4,5-diaminofluorescein to reliably measure nitric oxide released from endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Cellular signaling and NO production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of endothelium-derived nitric oxide production by the protein kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitric oxide (NO) detection by DAF fluorescence and chemiluminescence: a comparison using abiotic and biotic NO sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sfrbm.org [sfrbm.org]

understanding DAF-2DA for intracellular NO sensing

An In-depth Technical Guide to DAF-2DA for Intracellular Nitric Oxide Sensing

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4,5-diaminofluorescein diacetate (DAF-2DA), a widely used fluorescent probe for the detection and quantification of intracellular nitric oxide (NO). We will delve into its mechanism of action, key quantitative properties, detailed experimental protocols for various applications, and a critical discussion of its limitations and alternatives.

Core Principles of DAF-2DA-Based NO Detection

DAF-2DA is a cell-permeable compound that, upon entering a cell, is hydrolyzed by intracellular esterases to 4,5-diaminofluorescein (DAF-2).[1][2] DAF-2 itself is largely non-fluorescent.[3] In the presence of nitric oxide and oxygen, DAF-2 undergoes a nitrosation reaction to form the highly fluorescent triazole derivative, DAF-2T.[4][5] The intensity of the green fluorescence emitted by DAF-2T is proportional to the concentration of NO, allowing for its quantification and visualization within living cells.[6][7]

The precise reactive species that converts DAF-2 to DAF-2T is believed to be dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of NO.[8][9] However, there is evidence to suggest that other reactive nitrogen species, such as peroxynitrite, may also react with DAF-2 to produce a fluorescent product.[10]

Quantitative Data and Physicochemical Properties

A thorough understanding of the quantitative aspects of DAF-2DA and its fluorescent product, DAF-2T, is crucial for accurate experimental design and data interpretation. The table below summarizes the key physicochemical and fluorescence properties.

| Property | Value | References |

| DAF-2DA Molecular Weight | 446.41 g/mol | [2] |

| DAF-2 Molecular Weight | 362.3 g/mol | [11] |

| Excitation Wavelength (λex) | ~485-495 nm | [6][11] |

| Emission Wavelength (λem) | ~513-538 nm | [2][11] |

| Quantum Yield of DAF-2T | >100-fold increase compared to DAF-2 | [6][12] |

| Detection Limit for NO | ~5 nM | [3][6][13] |

| Second-Order Rate Constant (k) | (6.28 ± 0.45) × 10⁶ M⁻¹s⁻¹ | [14][15][16] |

Experimental Protocols

General Considerations and Reagent Preparation

-

DAF-2DA Stock Solution: Prepare a 5 mM stock solution of DAF-2DA in high-quality, anhydrous DMSO.[2] Aliquot into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Cell Culture Medium: For fluorescence imaging, it is advisable to use a phenol red-free medium to reduce background fluorescence.[17]

-

Light Protection: DAF-2DA and its derivatives are photosensitive.[10] All steps involving the handling of these reagents should be performed in the dark or under subdued lighting conditions.

Protocol for Intracellular NO Measurement in Endothelial Cells (e.g., HUVECs) by Fluorescence Microscopy

This protocol is designed for visualizing NO production in response to an agonist such as acetylcholine (ACh), which stimulates endothelial nitric oxide synthase (eNOS).

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.

-

DAF-2DA Loading:

-

Washing: Gently wash the cells two to three times with the medium to remove excess probe.[17]

-

Stimulation and Imaging:

-

Add fresh medium to the cells.

-

Acquire a baseline fluorescence image (t=0).

-

Add the eNOS agonist (e.g., 1 µM acetylcholine) to the cells.[5]

-

Immediately begin time-lapse imaging using a fluorescence microscope equipped with a standard FITC filter set (Excitation: ~488 nm, Emission: ~515 nm).[4][5] Capture images at regular intervals (e.g., every 1-5 minutes) for the desired duration.

-

-

Controls:

Protocol for Intracellular NO Measurement in Macrophages (e.g., RAW 264.7) by Flow Cytometry

This protocol is suitable for quantifying NO production in a population of macrophages, typically in response to inflammatory stimuli that induce inducible nitric oxide synthase (iNOS).

-

Cell Stimulation:

-

Seed RAW 264.7 macrophages in a multi-well plate.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 0.5 µg/ml) and interferon-gamma (IFN-γ) (e.g., 250 U/ml) for 8 hours to induce iNOS expression.[20]

-

-

DAF-2DA Loading:

-

Prepare a fresh working solution of DAF-2DA at a final concentration of 5-10 µM in a suitable buffer (e.g., PBS or phenol red-free DMEM).

-

Harvest the cells and resuspend them in the DAF-2DA working solution.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Washing: Wash the cells twice with PBS by centrifugation (e.g., 300 x g for 5 minutes) to remove the extracellular probe.[21]

-

Flow Cytometry Analysis:

-

Resuspend the cells in PBS.

-

Analyze the fluorescence intensity of the cell population using a flow cytometer with a blue laser for excitation (~488 nm) and a green emission filter (~530/30 nm).

-

-

Controls:

-

Unstimulated Control: Include a sample of cells that have not been treated with LPS and IFN-γ.

-

Negative Control: Co-incubate a sample of stimulated cells with an iNOS inhibitor, such as 2 mM L-NAME, during the stimulation period.[20]

-

Visualization of Signaling Pathways and Workflows

eNOS Signaling Pathway Leading to NO Production

Caption: eNOS activation by acetylcholine leading to NO production and DAF-2T fluorescence.

iNOS Signaling Pathway in Macrophages

Caption: iNOS induction in macrophages by LPS and IFN-γ, resulting in NO synthesis.

Experimental Workflow for DAF-2DA Staining

Caption: A generalized experimental workflow for intracellular NO detection using DAF-2DA.

Limitations, Considerations, and Alternatives

While DAF-2DA is a powerful tool, it is essential to be aware of its limitations to avoid misinterpretation of data.

-

Specificity: DAF-2 is not absolutely specific for NO. It can react with other reactive nitrogen species, such as peroxynitrite (ONOO⁻), which can be a significant issue in cells experiencing oxidative stress.[10] Additionally, other cellular components like ascorbic acid and dehydroascorbic acid have been reported to potentially interfere with DAF-2 fluorescence.[8]

-

Photosensitivity: DAF-2 and DAF-2T are susceptible to photobleaching, which can lead to a decrease in fluorescence signal over time during imaging.[10] It is crucial to use the lowest possible excitation light intensity and minimize exposure times.

-

pH Dependence: The fluorescence of DAF-2T can be influenced by pH. It is important to maintain a stable physiological pH during experiments.

-

Reaction Kinetics: The reaction of DAF-2 with NO-derived species is not instantaneous.[14][19] This means that DAF-2DA may not be ideal for detecting very rapid, transient changes in NO concentration.

-

Cellular Localization: While DAF-2 is expected to be cytosolic, some studies have suggested potential compartmentalization within organelles, which could affect local NO detection.

Alternative NO Probes

Given the limitations of DAF-2DA, several alternative fluorescent probes for NO have been developed:

-

DAF-FM DA: A fluorinated analog of DAF-2DA, DAF-FM DA offers higher sensitivity, greater photostability, and is less pH-sensitive than DAF-2DA.[21][22]

-

MNIP-Cu: This is a cell-permeable fluorescent dye that directly reacts with NO and is reported to be more specific for NO than DAF-based dyes. It is also functional under both aerobic and anaerobic conditions.[23]

-

Rhodamine-based NO sensors: These probes offer red-shifted excitation and emission spectra, which can be advantageous in reducing background autofluorescence from cells and tissues.

References

- 1. DAF-2 DA | AAT Bioquest [aatbio.com]

- 2. DAF-2 DA, Fluorescent nitric oxide probe (CAS 205391-02-2) | Abcam [abcam.com]

- 3. DAF-2 [sigmaaldrich.com]

- 4. interchim.fr [interchim.fr]

- 5. En Face Detection of Nitric Oxide and Superoxide in Endothelial Layer of Intact Arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Oxidative stress in glial cultures: detection by DAF-2 fluorescence used as a tool to measure peroxynitrite rather than nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. DAF-2 (diaminofluorescein-2) For detection of nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 14. repository.elizadeuniversity.edu.ng [repository.elizadeuniversity.edu.ng]

- 15. researchgate.net [researchgate.net]

- 16. Reaction Kinetics for Nitrosation of DAF-2 in Air Saturated Nitric Oxide Solution [repository.elizadeuniversity.edu.ng]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. sfrbm.org [sfrbm.org]

- 22. Application of flow cytometry with a fluorescent dye to measurement of intracellular nitric oxide in plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Intracellular Conversion of DAF-2DA Diacetate to DAF-2 for Nitric Oxide Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular conversion of 4,5-diaminofluorescein diacetate (DAF-2DA) to 4,5-diaminofluorescein (DAF-2), a critical step in the fluorescent detection of nitric oxide (NO) in living cells. This document outlines the underlying principles, detailed experimental protocols, and key considerations for accurate and reproducible results.

Core Principles of DAF-2DA Conversion and NO Detection

The use of DAF-2DA for intracellular NO detection is a multi-step process that relies on the passive diffusion of the probe into the cell, enzymatic conversion, and subsequent reaction with an oxidation product of NO.

Step 1: Cellular Uptake DAF-2DA is a cell-permeable, non-fluorescent molecule. Its diacetate groups render it lipophilic, allowing it to freely cross the cell membrane and enter the cytoplasm.[1][2][3]

Step 2: Intracellular Hydrolysis Once inside the cell, cytosolic esterases cleave the diacetate groups from the DAF-2DA molecule.[1][2][3][4] This enzymatic hydrolysis yields 4,5-diaminofluorescein (DAF-2), a polar molecule that is less membrane-permeable and is thus trapped within the cell.[3][4] DAF-2 itself is also non-fluorescent.[1][2]

Step 3: Reaction with Nitric Oxide Derivatives In the presence of nitric oxide (NO) and oxygen, DAF-2 is converted to the highly fluorescent triazole derivative, DAF-2T.[1][2][5] It is important to note that DAF-2 does not react directly with NO but rather with an oxidation product of NO, such as dinitrogen trioxide (N2O3).[6][7][8] This reaction is irreversible.[4]

Step 4: Fluorescence Detection The resulting DAF-2T is a stable, highly fluorescent compound that can be detected using standard fluorescence microscopy or fluorometry.[1][2] The excitation and emission maxima of DAF-2T are approximately 495 nm and 515 nm, respectively.[1][4]

Experimental Protocols

The following protocols provide a general framework for the use of DAF-2DA to measure intracellular NO. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation

-

DAF-2DA Stock Solution: Prepare a stock solution of DAF-2DA in high-quality anhydrous dimethyl sulfoxide (DMSO) at a concentration of 5-10 mM.[9] Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

Loading Buffer: Prepare a suitable physiological buffer, such as Tyrode's saline solution or phenol red-free cell culture medium.[9]

Cell Loading Protocol

-

Cell Culture: Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes, chamber slides).

-

Preparation of Loading Solution: Dilute the DAF-2DA stock solution into the pre-warmed loading buffer to a final working concentration. A typical starting concentration range is 1-10 µM.[9][10][11] The optimal concentration should be determined empirically for each cell type.

-

Incubation: Remove the cell culture medium and wash the cells once with the loading buffer. Add the DAF-2DA loading solution to the cells and incubate for 20-60 minutes at room temperature or 37°C in the dark.[9][10][11]

-

Wash: After incubation, wash the cells twice with the loading buffer to remove excess, unhydrolyzed DAF-2DA.[9]

-

De-esterification: Add fresh, pre-warmed loading buffer to the cells and incubate for an additional 15-30 minutes to allow for complete de-esterification of the intracellular DAF-2DA to DAF-2.[10][11]

-

Stimulation and Imaging: The cells are now ready for experimental treatment to stimulate NO production. Fluorescence imaging should be performed using appropriate filters for fluorescein (Excitation: ~495 nm, Emission: ~515 nm).

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the use of DAF-2DA.

| Parameter | Value | Cell Type/System | Reference |

| DAF-2DA Loading Concentration | 1-10 µM | Various | [9][10][11] |

| 5 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [9] | |

| 10-40 µM | Macrophage-like cell lines | [9] | |

| Incubation Time | 20-60 minutes | Various | [10][11] |

| 30 minutes | HUVECs | [9] | |

| 1 hour | Primary chicken embryonic myoblasts | [9] | |

| De-esterification Time | 15-30 minutes | Various | [10][11] |

| Excitation Wavelength | 488-495 nm | Various | [1][2] |

| Emission Wavelength | 515 nm | Various | [1][2] |

| Detection Limit for NO (with DAF-2) | 2-5 nM | In vitro (buffer) | [12] |

Visualization of Pathways and Workflows

DAF-2DA to DAF-2 Conversion and NO Detection Workflow

Caption: Workflow of DAF-2DA conversion to DAF-2 and subsequent NO detection.

Simplified Nitric Oxide Signaling Pathway

Caption: Simplified canonical nitric oxide signaling pathway.

Key Considerations and Potential Pitfalls

-

Specificity: While widely used, DAF-2 is not entirely specific for NO. It can react with other reactive nitrogen species (RNS) and its fluorescence can be influenced by other factors such as peroxynitrite.[6][13]

-

Autofluorescence: Cellular autofluorescence can interfere with DAF-2T signal. It is crucial to have appropriate controls, including unloaded cells and cells loaded with DAF-2DA but not stimulated to produce NO.

-

Photobleaching and Photosensitivity: DAF-2T is susceptible to photobleaching.[14] Minimize light exposure and use the lowest possible laser intensity during imaging.

-

Probe Concentration: High concentrations of DAF-2DA can be cytotoxic.[4] The optimal, non-toxic concentration should be determined for each cell type.

-

Cellular Environment: The fluorescence of DAF-2T can be influenced by the intracellular environment, including pH and the presence of certain ions.[15]

-

Fixation: Aldehyde-based fixatives like paraformaldehyde and glutaraldehyde can be used after DAF-2DA loading and stimulation, whereas alcohol-based fixatives may quench the fluorescence.[16][17]

By carefully considering these factors and adhering to optimized protocols, researchers can effectively utilize DAF-2DA to gain valuable insights into the complex role of nitric oxide in cellular physiology and pathophysiology.

References

- 1. mdpi.com [mdpi.com]

- 2. interchim.fr [interchim.fr]

- 3. DAF-2 DA | AAT Bioquest [aatbio.com]

- 4. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ulab360.com [ulab360.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. DAF-2 | AAT Bioquest [aatbio.com]

- 13. Oxidative stress in glial cultures: detection by DAF-2 fluorescence used as a tool to measure peroxynitrite rather than nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Detection of intracellular nitric oxide using a combination of aldehyde fixatives with 4,5-diaminofluorescein diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

literature review of DAF-2DA in cellular biology

An In-depth Technical Guide to DAF-2DA in Cellular Biology

Introduction

Nitric oxide (NO) is a highly labile and transient signaling molecule involved in a vast array of physiological and pathological processes, from vasodilation to neurotransmission and immune responses. Its fleeting nature presents a significant challenge for direct measurement in living cells. To overcome this, researchers rely on specific fluorescent probes to visualize and quantify intracellular NO production in real-time. One of the most widely used tools for this purpose is Diaminofluorescein-2 Diacetate (DAF-2DA).[1][2]

This technical guide provides a comprehensive overview of DAF-2DA for researchers, scientists, and drug development professionals. It details the probe's mechanism of action, experimental protocols, data analysis techniques, and key considerations for its effective use in cellular biology.

Principle of Detection

DAF-2DA is a cell-permeable, non-fluorescent compound that serves as a sensitive indicator for nitric oxide.[3] Its detection mechanism is a multi-step process that occurs within the cell:

-

Cellular Uptake and Activation : The diacetate groups on DAF-2DA render it lipophilic, allowing it to freely cross the cell membrane. Once inside the cell, cytosolic esterases hydrolyze the diacetate groups, converting DAF-2DA into 4,5-diaminofluorescein (DAF-2).[4][5] This resulting molecule is less membrane-permeable, effectively trapping it inside the cell.[4][6]

-

Reaction with Nitric Oxide : In the presence of NO and oxygen, the non-fluorescent DAF-2 is converted to its highly fluorescent triazole derivative, DAF-2T (triazolofluorescein).[1][5] This reaction is technically with an oxidized product of NO, such as dinitrogen trioxide (N₂O₃).[2][6]

-

Fluorescence Detection : The resulting DAF-2T can be visualized using standard fluorescence microscopy with excitation and emission wavelengths of approximately 495 nm and 515 nm, respectively, similar to a standard FITC filter set.[3][4][5]

Experimental Protocols

The following is a generalized protocol for the use of DAF-2DA in cultured cells. Specific parameters such as concentration and incubation time may require optimization depending on the cell type and experimental conditions.

Reagent Preparation

-

DAF-2DA Stock Solution : Prepare a stock solution of DAF-2DA, typically at 5 mM in anhydrous DMSO.[5] It is recommended to prepare single-use aliquots and store them protected from light and moisture to avoid degradation.[6]

-

Working Solution : On the day of the experiment, dilute the DAF-2DA stock solution to the final working concentration (typically 1-10 µM) in a suitable buffer, such as phenol red-free culture medium or a saline solution (e.g., Krebs-Ringer or Tyrode's saline).[7][8]

Cell Loading and Staining

-

Cell Culture : Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency. It is often recommended to starve the cells for several hours before the experiment to reduce baseline NO levels.[7]

-

Loading : Remove the culture medium and wash the cells with the chosen buffer. Add the DAF-2DA working solution to the cells.

-

Incubation : Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C, protected from light.[7][9]

-

Washing : After incubation, wash the cells twice with the buffer to remove any extracellular DAF-2DA.[7]

Stimulation and Imaging

-

Baseline Measurement : Acquire baseline fluorescence images before applying any stimulus.

-

Stimulation : Treat the cells with the experimental compound (e.g., an NO donor as a positive control, or a stimulus like acetylcholine or ATP to induce endogenous NO production).[7][10] A negative control using an NOS inhibitor like L-NAME is also recommended.[7][10]

-

Image Acquisition : Capture fluorescence images at various time points after stimulation using a fluorescence microscope or confocal microscope.[8][10] Use an appropriate filter set for fluorescein (Excitation: ~488-495 nm, Emission: ~515 nm).[5][8] It is crucial to use low laser intensity to minimize photosensitivity-related artifacts.[11]

Quantitative Data and Analysis

The primary output of a DAF-2DA experiment is a change in fluorescence intensity, which is correlated with the amount of intracellular NO produced.

Data Presentation

| Parameter | Typical Value/Range | Cell Type / Context | Source |

| Stock Concentration | 5 mM in DMSO | General | [5] |

| Working Concentration | 5 µM | HUVECs, Intact Arteries | [7][8] |

| 10 nM - 1 µM | HUVEC, HeLa (for FCS) | [9] | |

| Loading Time | 30 minutes | HUVECs, Intact Arteries | [7][8] |

| 60 minutes | Chicken Embryonic Myoblasts | [7] | |

| Excitation Wavelength | 488 nm / 491 nm / 495 nm | General | [5][8] |

| Emission Wavelength | 513 nm / 515 nm | General | [5][8] |

| Positive Control | SNAP or SIN-1 (NO Donors) | HUVECs | [7] |

| Negative Control | L-NAME (NOS inhibitor) | COS-7 cells | [10] |

Data Analysis

Image analysis software is used to quantify the fluorescence. A common method involves measuring the mean fluorescence intensity within defined regions of interest (e.g., individual cells) over time.[8] The results are often presented as the relative change in fluorescence compared to the baseline or to untreated control cells.[8][10]

Applications in Studying Signaling Pathways

DAF-2DA is a valuable tool for investigating signaling pathways that involve the production of NO. For example, it is widely used to study the activity of nitric oxide synthase (NOS) enzymes. In vascular biology, DAF-2DA can be used to monitor endothelial NOS (eNOS) activation in response to stimuli like acetylcholine or ATP, which increase intracellular calcium levels and subsequently activate eNOS to produce NO.[7][10][12]

Limitations and Considerations

While DAF-2DA is a powerful tool, researchers must be aware of its limitations to ensure accurate data interpretation:

-

Specificity : DAF-2 may react with other reactive nitrogen species, and some studies suggest it is more sensitive to peroxynitrite (ONOO⁻) than to NO itself, especially when superoxide (O₂⁻) is also present.[11] This is a critical consideration in models of oxidative stress.

-

Photosensitivity : DAF-2 is highly photosensitive, and excessive exposure to excitation light can lead to photobleaching and the generation of artifacts.[11] Using the lowest possible laser intensity and limiting exposure time is essential.

-

pH Sensitivity : The fluorescence of DAF-2T can be influenced by pH.

-

Irreversible Reaction : The reaction of DAF-2 with NO is irreversible, meaning it reflects the cumulative production of NO over time rather than dynamic, real-time fluctuations in concentration.

-

Need for Controls : Given these limitations, the use of appropriate positive controls (NO donors) and negative controls (NOS inhibitors, NO scavengers like cPTIO) is mandatory for validating the specificity of the signal.[7][13]

Conclusion

DAF-2DA remains a cornerstone reagent in cellular biology for the detection and imaging of intracellular nitric oxide. Its ability to provide spatial and temporal information on NO production has been instrumental in advancing our understanding of NO's role in countless cellular processes. By understanding its mechanism, employing rigorous experimental protocols, and being mindful of its limitations, researchers can effectively leverage DAF-2DA to investigate the complex world of nitric oxide signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DAF-2 DA | AAT Bioquest [aatbio.com]

- 4. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 5. interchim.fr [interchim.fr]

- 6. Detecting nitric oxide in free-living symbiotic dinoflagellates exposed to nanoparticles [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. En Face Detection of Nitric Oxide and Superoxide in Endothelial Layer of Intact Arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Oxidative stress in glial cultures: detection by DAF-2 fluorescence used as a tool to measure peroxynitrite rather than nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection of intracellular nitric oxide using a combination of aldehyde fixatives with 4,5-diaminofluorescein diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for Nitric Oxide Detection in Cultured Cells Using DAF-2DA Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Accurate detection and quantification of intracellular NO are paramount for understanding its role in cellular functions and for the development of novel therapeutics. 4,5-Diaminofluorescein diacetate (DAF-2DA) is a widely used fluorescent probe for the real-time detection of NO in living cells. This cell-permeable compound is non-fluorescent until it is deacetylated by intracellular esterases to 4,5-diaminofluorescein (DAF-2).[1][2][3][4] In the presence of nitric oxide and oxygen, DAF-2 is converted to the highly fluorescent triazole derivative, DAF-2T, which can be detected by fluorescence microscopy or fluorometry.[2][4][5]

These application notes provide a detailed, step-by-step protocol for DAF-2DA staining in cultured cells, guidelines for data acquisition and analysis, and troubleshooting tips to ensure reliable and reproducible results.

Principle of Detection

The detection of nitric oxide using DAF-2DA is a two-step intracellular process. First, the cell-permeable DAF-2DA passively diffuses across the cell membrane. Inside the cell, ubiquitous intracellular esterases cleave the diacetate groups, converting DAF-2DA into the membrane-impermeable DAF-2.[1][2][3][4] This trapping mechanism ensures that the probe accumulates within the cells. Subsequently, DAF-2 reacts with an intermediate product of NO oxidation, dinitrogen trioxide (N₂O₃), which is formed from the spontaneous reaction of NO with oxygen, to yield the highly fluorescent DAF-2T.[6] The resulting fluorescence intensity is directly proportional to the intracellular concentration of NO.

Experimental Protocol

This protocol provides a general guideline for staining cultured cells with DAF-2DA. Optimal conditions, such as cell density, probe concentration, and incubation times, may vary depending on the cell type and experimental design and should be determined empirically.

Materials and Reagents

-

DAF-2DA (4,5-Diaminofluorescein diacetate)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)[7]

-

Cultured cells in a suitable format (e.g., 96-well plate, chamber slides)

-

Positive control (e.g., a known NO donor like S-Nitroso-N-acetyl-DL-penicillamine (SNAP) or sodium nitroprusside (SNP))

-

Negative control (e.g., an NO synthase inhibitor like L-NAME)[8]

Reagent Preparation

-

DAF-2DA Stock Solution (5 mM):

-

Allow the DAF-2DA vial and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.[9]

-

Dissolve the DAF-2DA powder in anhydrous DMSO to a final concentration of 5 mM.

-

Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.[6][10] Avoid repeated freeze-thaw cycles.[9]

-

-

DAF-2DA Working Solution (5-10 µM):

Staining Procedure

-

Cell Preparation: Seed cells in a suitable culture vessel and allow them to adhere and reach the desired confluency.

-

Washing: Gently wash the cells twice with pre-warmed PBS or serum-free medium to remove any residual serum, as esterases in serum can cleave the DAF-2DA extracellularly.[12]

-

Loading with DAF-2DA: Add the freshly prepared DAF-2DA working solution to the cells.

-

Incubation: Incubate the cells for 20-60 minutes at 37°C in the dark. The optimal incubation time should be determined for each cell type.

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or phenol red-free medium to remove the extracellular DAF-2DA.[11]

-

Treatment: If applicable, treat the cells with your experimental compounds (e.g., NO donors, inhibitors, or other stimuli) in a suitable buffer or medium. For some experimental setups, the treatment can be performed before DAF-2DA loading.[7]

-

Imaging: Immediately proceed to image the cells using a fluorescence microscope, confocal microscope, or a fluorescence plate reader.

Data Acquisition

-

Fluorescence Microscopy:

-

Use a filter set appropriate for fluorescein, with an excitation wavelength of approximately 495 nm and an emission wavelength of around 515 nm.[10]

-

Capture images using consistent settings (e.g., exposure time, gain) across all experimental groups to ensure comparability.

-

-

Fluorescence Plate Reader:

-

Measure the fluorescence intensity using the same excitation and emission wavelengths as for microscopy.

-

Ensure that the readings are taken from the bottom of the plate for adherent cells.

-

Data Presentation and Analysis

Quantitative data should be presented in a clear and structured format to facilitate comparison between different experimental conditions.

| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |

| Untreated Control | 100 | ± 12.5 | 1.0 |

| Vehicle Control | 105 | ± 15.2 | 1.05 |

| Positive Control (SNAP) | 450 | ± 35.8 | 4.5 |

| Negative Control (L-NAME) | 95 | ± 11.9 | 0.95 |

| Experimental Drug A | 275 | ± 22.1 | 2.75 |

| Experimental Drug B | 120 | ± 14.7 | 1.2 |

Data Analysis:

-

Background Subtraction: Subtract the background fluorescence from a region without cells.

-

Quantification: For microscopy images, quantify the mean fluorescence intensity per cell or per region of interest using image analysis software (e.g., ImageJ/Fiji).

-

Normalization: Normalize the fluorescence intensity of the treated groups to the untreated or vehicle control group to determine the fold change in NO production.

-

Statistical Analysis: Perform appropriate statistical tests to determine the significance of the observed differences between experimental groups.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Fluorescence | Incomplete removal of extracellular DAF-2DA. | Increase the number and duration of washing steps after loading. |

| Phenol red in the medium. | Use phenol red-free medium for all steps.[7] | |

| Autofluorescence of cells or medium components. | Image an unstained control to determine the level of autofluorescence and subtract it from the stained samples. | |

| Low or No Signal | Insufficient NO production. | Use a positive control (NO donor) to confirm that the dye is working.[7] |

| DAF-2DA degradation. | Prepare fresh working solutions and protect them from light. Ensure proper storage of the stock solution. | |

| Low intracellular esterase activity. | Increase the incubation time with DAF-2DA.[12] | |

| Signal Fades Quickly | Photobleaching. | Minimize the exposure time to the excitation light. Use an anti-fade mounting medium if fixing cells. |

Fixation Note: If fixation is required after staining, use aldehyde-based fixatives like paraformaldehyde, as alcohol-based fixatives such as ethanol or acetone can quench the fluorescence.[13][14]

By following this detailed protocol and considering the provided recommendations, researchers can reliably measure intracellular nitric oxide levels, contributing to a deeper understanding of its complex role in cellular biology and disease.

References

- 1. Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. DAF-2 DA | AAT Bioquest [aatbio.com]

- 4. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Detecting nitric oxide in free-living symbiotic dinoflagellates exposed to nanoparticles [protocols.io]

- 10. DAF-2 DA A cell-permeable derivative of DAF-2 that is hydrolyzed to DAF-2 by intracellular esterases. | 205391-02-2 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. Detection of intracellular nitric oxide using a combination of aldehyde fixatives with 4,5-diaminofluorescein diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Nitric Oxide Quantification using DAF-2DA and Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes. Accurate quantification of intracellular NO is essential for understanding its role in cellular functions and for the development of novel therapeutics. Diaminofluorescein-2 diacetate (DAF-2DA) is a widely used fluorescent probe for detecting and quantifying NO in living cells.[1][2] This cell-permeable compound is non-fluorescent until it is deacetylated by intracellular esterases to form diaminofluorescein (DAF-2).[1][2][3] In the presence of nitric oxide and oxygen, DAF-2 is converted to the highly fluorescent triazole derivative, DAF-2T, which can be detected by flow cytometry.[1][3] This protocol provides a detailed methodology for the quantification of intracellular NO using DAF-2DA and flow cytometry.

Signaling Pathway and Detection Principle

The detection of nitric oxide by DAF-2DA involves a multi-step process that occurs within the cell.

Caption: DAF-2DA cellular uptake and conversion to fluorescent DAF-2T for NO detection.

Experimental Protocol

This protocol outlines the steps for cell preparation, DAF-2DA loading, cell treatment, and analysis by flow cytometry.

Materials and Reagents

-

Cells of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), Ca2+/Mg2+-free

-

DAF-2DA (5 mM stock solution in DMSO)

-

Fetal Bovine Serum (FBS), heat-inactivated (optional)

-

Propidium Iodide (PI) or other viability dye

-

Flow cytometry tubes

-

Reagents for inducing or inhibiting NO production (e.g., L-arginine, LPS, L-NAME)

Equipment

-

Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm or FITC channel)

-

Cell culture incubator

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Inverted microscope

Experimental Workflow

Caption: Step-by-step workflow for NO quantification using DAF-2DA and flow cytometry.

Detailed Protocol Steps:

-

Cell Preparation:

-

For adherent cells, seed them in culture plates to achieve 70-80% confluency on the day of the experiment.

-

For suspension cells, ensure they are in the logarithmic growth phase.

-

On the day of the experiment, harvest the cells. For adherent cells, use a gentle dissociation reagent. Centrifuge the cells and wash once with PBS.

-

Count the cells and resuspend them in pre-warmed PBS or serum-free medium at a density of 1 x 10^6 cells/mL.[4]

-

-

DAF-2DA Loading:

-

Prepare a working solution of DAF-2DA by diluting the 5 mM stock solution in the cell suspension buffer. The final concentration should be optimized for your cell type, typically ranging from 1 to 10 µM.[4][5][6]

-

Add the DAF-2DA working solution to the cell suspension and vortex immediately.[4]

-

Incubate the cells for 15-60 minutes at 37°C, protected from light.[4][7] The optimal incubation time should be determined empirically.

-

-

Washing and De-esterification:

-

After incubation, centrifuge the cells at 300 x g for 5-10 minutes.

-

Discard the supernatant and wash the cells twice with PBS to remove excess DAF-2DA.[4]

-

For some cell types with low esterase activity, an additional incubation of 30-60 minutes in fresh, pre-warmed buffer may be necessary to allow for complete de-esterification of the intracellular DAF-2DA.[4]

-

-

Experimental Treatment:

-

Resuspend the DAF-2DA-loaded cells in the appropriate buffer or medium for your experiment.

-

Treat the cells with your compounds of interest (e.g., NO inducers or inhibitors) for the desired period at 37°C.

-

Include appropriate controls:

-

Unstained Control: Cells not loaded with DAF-2DA to determine background autofluorescence.

-

Negative Control: DAF-2DA-loaded cells treated with a vehicle.

-

Positive Control: DAF-2DA-loaded cells treated with a known NO donor (e.g., 1 mM DEA NONOate for 30-60 minutes).[4]

-

-

-

Cell Harvesting and Staining for Viability:

-

Following treatment, wash the cells once to remove the treatment compounds.[4]

-

Resuspend the cells in cold PBS.

-

To exclude dead cells from the analysis, add a viability dye such as Propidium Iodide (PI) just before flow cytometry analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a 488 nm laser for excitation and collect the emission in the FITC channel (typically around 515-530 nm).[3][6]

-

Collect data for at least 10,000-20,000 events per sample.[8]

-

Gate on the live, single-cell population based on forward and side scatter properties and the viability dye signal.

-

Record the mean fluorescence intensity (MFI) of the DAF-2T signal for each sample.[9]

-

Data Presentation and Analysis

The primary output from the flow cytometer will be the mean fluorescence intensity (MFI) of the DAF-2T signal from the gated live cell population. Data can be presented as histograms overlaying the different treatment groups or as a bar graph comparing the MFI values.

| Parameter | Typical Range/Value | Notes |

| DAF-2DA Working Concentration | 1 - 10 µM | Cell type-dependent; should be titrated for optimal results.[4][5][6] |

| Loading Incubation Time | 15 - 60 minutes | Optimal time depends on cell type and temperature.[4][7] |

| Loading Temperature | 37°C | |

| Excitation Wavelength | 488 nm or 495 nm | Standard blue laser line on most flow cytometers.[3][10] |

| Emission Wavelength | ~515 nm | Collected in the FITC or equivalent channel.[3][10] |

| Positive Control (NO Donor) | e.g., 1 mM DEA NONOate | Treat for 30-60 minutes.[4] |

| Cell Density for Staining | 1 x 10^6 cells/mL | [4] |

Troubleshooting

| Issue | Possible Cause | Solution |

| Weak or No Signal | Low NO production | Use a positive control (NO donor) to confirm the assay is working. |

| Insufficient DAF-2DA loading | Increase DAF-2DA concentration or incubation time. | |

| Photobleaching of the dye | Protect samples from light during all steps. | |

| High Background Fluorescence | Incomplete removal of extracellular DAF-2DA | Ensure thorough washing after loading. |

| High cell autofluorescence | Include an unstained control to set the baseline fluorescence. | |

| High Variability Between Replicates | Inconsistent cell numbers | Accurately count cells before staining. |

| Inconsistent incubation times | Ensure all samples are treated identically. |

Disclaimer: This protocol provides a general guideline. Optimization of reagent concentrations and incubation times is crucial for achieving reliable and reproducible results with your specific cell type and experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. En Face Detection of Nitric Oxide and Superoxide in Endothelial Layer of Intact Arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. Application of flow cytometry with a fluorescent dye to measurement of intracellular nitric oxide in plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sfrbm.org [sfrbm.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scienceasia.org [scienceasia.org]

- 10. DAF-2 (diaminofluorescein-2) For detection of nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

Application of DAF-2DA in Endothelial Cell Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial-derived nitric oxide (NO) is a critical signaling molecule that plays a pivotal role in regulating vascular tone, inhibiting platelet aggregation and leukocyte adhesion, and preventing smooth muscle cell proliferation. A decrease in NO bioavailability is a hallmark of endothelial dysfunction, a key early event in the pathogenesis of various cardiovascular diseases. Diaminofluorescein-2 diacetate (DAF-2DA) is a cell-permeable fluorescent probe widely used for the real-time detection and quantification of intracellular NO in living cells, including endothelial cells.[1][2] This document provides detailed application notes and protocols for the use of DAF-2DA in endothelial cell research.

Mechanism of Action

DAF-2DA is a non-fluorescent molecule that can freely diffuse across the cell membrane. Once inside the cell, it is deacetylated by intracellular esterases to 4,5-diaminofluorescein (DAF-2).[1] In the presence of NO and oxygen, DAF-2 is converted to the highly fluorescent triazole derivative, DAF-2T, which can be detected by fluorescence microscopy, fluorometry, or flow cytometry. The resulting fluorescence intensity is directly proportional to the intracellular NO concentration.

Data Presentation

The following tables summarize typical quantitative parameters for experiments using DAF-2DA to measure NO in endothelial cells. These values may require optimization depending on the specific cell type and experimental conditions.

Table 1: DAF-2DA Staining Parameters for Cultured Endothelial Cells

| Parameter | Value | Cell Type | Notes |

| DAF-2DA Concentration | 1 - 10 µM | HUVECs, EA.hy926 | Lower concentrations (e.g., 0.1 µM) can be used to minimize autofluorescence, especially in spectrofluorimetric assays.[3] |

| Incubation Time | 30 - 60 minutes | HUVECs, EA.hy926 | Time should be optimized to allow for sufficient probe loading and de-esterification.[4] |

| Incubation Temperature | 37°C | Standard | |

| Loading Medium | Phenol red-free medium | HUVECs | Phenol red can interfere with fluorescence measurements.[4] |

Table 2: Agonists and Inhibitors for Studying eNOS Activity

| Compound | Typical Concentration | Action | Reference |

| Acetylcholine (ACh) | 1 µM | eNOS agonist | [1] |

| Bradykinin | Varies (time course recommended) | eNOS agonist | [4] |

| VEGF | Varies | eNOS agonist | [5] |

| L-NAME (N(G)-Nitro-L-arginine methyl ester) | 1 mM | eNOS inhibitor (negative control) | [1] |

| Wortmannin | 5 - 10 µM | PI3K inhibitor (upstream of eNOS) | [6] |

| SNAP or SIN-1 | Varies | NO donor (positive control) | [4] |

Table 3: Imaging and Detection Parameters

| Parameter | Wavelength (nm) | Instrument |

| Excitation | 488 - 495 | Fluorescence Microscope, Confocal Microscope, Fluorometer |

| Emission | 515 | Fluorescence Microscope, Confocal Microscope, Fluorometer |

Experimental Protocols

Protocol 1: Detection of NO in Cultured Endothelial Cells

This protocol describes the measurement of NO production in cultured endothelial cells (e.g., HUVECs) using DAF-2DA and fluorescence microscopy.

Materials:

-

Cultured endothelial cells (e.g., HUVECs)

-

DAF-2DA (stock solution in DMSO)

-

Phenol red-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Agonist of NO production (e.g., acetylcholine, bradykinin)

-

Inhibitor of NO production (e.g., L-NAME) for negative control

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Culture: Plate endothelial cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

-

Probe Loading:

-

Washing:

-

Gently wash the cells twice with warm phenol red-free medium to remove excess DAF-2DA.[4]

-

-

Stimulation and Inhibition:

-

For agonist stimulation, add the desired concentration of the agonist (e.g., 1 µM acetylcholine) to the cells.[1]

-

For inhibition, pre-incubate the cells with an inhibitor (e.g., 1 mM L-NAME) for a designated time (e.g., 30 minutes) before adding the agonist.[1]

-

Include an unstimulated control group (cells treated with vehicle only).

-

-

Image Acquisition:

-

Immediately after adding the agonist, visualize the cells using a fluorescence microscope.

-

Use an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

-

Capture images at different time points to observe the dynamics of NO production.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of individual cells or the entire field of view using image analysis software.

-

Normalize the fluorescence intensity to the baseline (unstimulated control) to determine the fold change in NO production.

-

Protocol 2: En Face Detection of NO in Intact Arteries

This protocol is for the ex vivo detection of NO in the endothelial layer of intact blood vessels, such as the aorta.[1]

Materials:

-

Isolated aorta or other artery

-

Krebs-Ringer buffer (aerated with 95% O₂ and 5% CO₂)

-

DAF-2DA

-

Acetylcholine (ACh) or other agonist

-

L-NAME (for negative control)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Vessel Isolation and Preparation:

-

Carefully isolate the aorta and place it in cold Krebs-Ringer buffer.

-

Clean the vessel of surrounding adipose and connective tissue.

-

Cut the aorta into rings or segments.

-

-

Equilibration and Stimulation:

-

Transfer the aortic rings to an organ bath containing Krebs-Ringer buffer at 37°C, aerated with 95% O₂ and 5% CO₂.

-

Allow the tissue to equilibrate for at least 30 minutes.

-

To stimulate NO production, add an agonist such as acetylcholine (final concentration 1 µM) and incubate for 10 minutes.[1]

-

-

DAF-2DA Staining:

-

Washing:

-

Wash the aortic rings three times with fresh Krebs-Ringer buffer.[1]

-

-

Mounting:

-

Cut the aortic ring open longitudinally and mount it en face (endothelial side up) on a microscope slide with mounting medium.

-

-

Imaging:

-

Image the endothelial layer using a confocal microscope with an excitation wavelength of 488 nm and an emission wavelength of 515 nm.[1]

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the endothelial layer. Compare the fluorescence between control, agonist-stimulated, and inhibitor-treated tissues.

-

Mandatory Visualizations

Signaling Pathways

// Receptor binding ACh -> ACh_R [label="binds"]; Bradykinin -> BK_R [label="binds"]; VEGF -> VEGFR [label="binds"];

// Downstream of receptors ACh_R -> PLC; BK_R -> PLC; VEGFR -> PI3K;

// Calcium pathway PLC -> PIP2 [label="hydrolyzes"]; PIP2 -> IP3; IP3 -> Ca_store [label="releases"]; Ca_store -> Ca_ion; Ca_ion -> CaM [label="activates"]; CaM -> eNOS_inactive [label="activates"];

// PI3K/Akt pathway PI3K -> Akt [label="activates"]; Akt -> eNOS_inactive [label="phosphorylates\n(activates)"];

// eNOS activation and NO production eNOS_inactive -> eNOS_active; eNOS_active -> L_Arg [label="converts"]; L_Arg -> NO; } . Caption: Agonist-induced eNOS activation pathway in endothelial cells.

Experimental Workflow